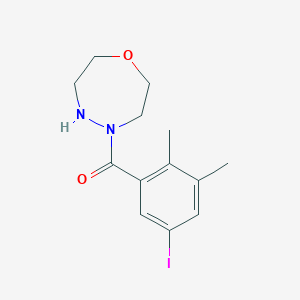![molecular formula C16H19Cl2N5O B7436293 1-[2-(2,2-Dichlorocyclopropyl)ethyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea](/img/structure/B7436293.png)
1-[2-(2,2-Dichlorocyclopropyl)ethyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,2-Dichlorocyclopropyl)ethyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound is also known as DCEU, and it is synthesized through a complex chemical process that involves several steps.
Wirkmechanismus
The mechanism of action of DCEU is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. Studies have shown that DCEU induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR pathway.
Biochemical and physiological effects:
DCEU has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of various enzymes and proteins involved in cancer cell survival. It has also been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DCEU in lab experiments is its potent anticancer activity, making it a potential candidate for the development of new cancer therapies. However, one of the main limitations is its complex synthesis process, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on DCEU, including:
1. Further studies on its mechanism of action to better understand its anticancer properties.
2. Development of more efficient and cost-effective synthesis methods to produce DCEU in larger quantities.
3. Investigation of its potential as a therapeutic agent for other diseases, such as fungal and bacterial infections.
4. Exploration of its potential as a drug delivery system for other anticancer drugs.
Synthesemethoden
The synthesis of DCEU involves the reaction of 2-(2,2-dichlorocyclopropyl)ethylamine with 1-(4-azidophenyl)-1-(1H-1,2,3-triazol-4-yl)methanamine in the presence of copper (I) catalyst. The resulting intermediate is then reacted with N,N'-diisopropylcarbodiimide and N-hydroxysuccinimide to form the final product.
Wissenschaftliche Forschungsanwendungen
DCEU has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases. Recent studies have shown that DCEU exhibits potent anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
1-[2-(2,2-dichlorocyclopropyl)ethyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N5O/c1-11(21-15(24)19-7-6-13-10-16(13,17)18)12-2-4-14(5-3-12)23-9-8-20-22-23/h2-5,8-9,11,13H,6-7,10H2,1H3,(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKPFTOHTQEPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=N2)NC(=O)NCCC3CC3(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,2-Dichlorocyclopropyl)ethyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(dimethylsulfamoylamino)-N-[2,2-dimethyl-1-[3-(trifluoromethyl)phenyl]propyl]acetamide](/img/structure/B7436222.png)
![1-[[(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]cyclopentane-1-carboxamide](/img/structure/B7436227.png)
![2-[3-(methoxymethyl)pyrrolidin-1-yl]-N-phenyl-7H-purin-6-amine](/img/structure/B7436235.png)

![Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate](/img/structure/B7436241.png)
![[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7436243.png)
![(1-Ethoxycyclobutyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7436248.png)
![2-[4-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzoyl]piperazin-1-yl]acetonitrile](/img/structure/B7436250.png)
![N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine](/img/structure/B7436267.png)
![Tert-butyl 2,2-dimethyl-1-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methylcarbamoyl]cyclopropane-1-carboxylate](/img/structure/B7436269.png)
![ethyl 5-[[(2-methyl-3-oxo-1H-pyrazole-5-carbonyl)amino]methyl]furan-2-carboxylate](/img/structure/B7436272.png)
![N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide](/img/structure/B7436279.png)
![methyl (3R,5S)-1-[2-(2-oxoquinoxalin-1-yl)acetyl]-5-(trifluoromethyl)piperidine-3-carboxylate](/img/structure/B7436292.png)